An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoropropane
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 2-fluoropropane (isopropyl fluoride). The document synthesizes data from key experimental techniques, including gas-phase electron diffraction, microwave spectroscopy, and vibrational (infrared and Raman) spectroscopy, alongside computational chemistry methods. It is designed to offer a detailed structural and electronic perspective on this foundational organofluorine compound.
Molecular Structure and Bonding
2-Fluoropropane (C₃H₇F) is a simple alkane derivative where a fluorine atom substitutes the hydrogen on the central carbon of the propane (B168953) backbone. This substitution introduces significant electronic and steric effects that modulate the molecule's geometry compared to the parent propane molecule.
The central carbon atom (C2) is sp³ hybridized, forming a tetrahedral geometry with its four substituents: one fluorine atom, one hydrogen atom, and two methyl (CH₃) groups. The high electronegativity of the fluorine atom induces a significant dipole moment in the molecule, making the C-F bond highly polar.[1] This electron-withdrawing effect also influences the adjacent C-C bonds. The substitution of a hydrogen atom with a more electronegative fluorine atom leads to a shortening of the adjacent C-C bonds. This is attributed to the inductive effect, where the fluorine atom withdraws electron density, increasing the positive charge on the central carbon and strengthening the C-C bonds.[2]
The molecule belongs to the Cₛ point group, indicating it has a plane of symmetry. Experimental determination via microwave spectroscopy has quantified the dipole moment, with components μb = 1.880 ± 0.007 D and μc = 0.540 ± 0.022 D, resulting in a total dipole moment of 1.956 ± 0.009 D.[2]
Visualization of Molecular Structure
The following diagram illustrates the connectivity and basic structure of the 2-fluoropropane molecule.
Quantitative Structural Data
The precise geometry of 2-fluoropropane has been determined by several experimental methods. The data reveals slight but significant differences depending on the technique, reflecting the different physical meanings of the derived parameters (e.g., r₀, rₛ, rₐ). The following table summarizes key bond lengths and angles.
| Parameter | Gas-Phase Electron Diffraction (r₉) | Vibrational/Microwave Spectroscopy (r₀) |
| Bond Lengths (Å) | ||
| C-C | 1.514 ± 0.004[2] | 1.522 ± 0.007[2] |
| C-F | 1.405 ± 0.005[2] | 1.398 ± 0.013[2] |
| C-H (secondary) | Assumed/Not resolved | Fixed from IR spectrum[2] |
| Bond Angles (degrees) | ||
| ∠CCC | 114.6 ± 1.5[2] | 113.37 ± 0.79[2] |
| ∠CCF | Not reported | 108.19 ± 0.41[2] |
Experimental & Computational Protocols
The structural characterization of 2-fluoropropane relies on a combination of experimental techniques and computational modeling. Below are detailed, representative methodologies for the key approaches used.
Workflow for Structural Determination
The following diagram outlines a typical workflow for determining the molecular structure of a small gaseous molecule like 2-fluoropropane, integrating experimental and computational methods.
Gas-Phase Electron Diffraction (GED)
Gas-Phase Electron Diffraction is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular forces.
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Protocol:
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Sample Introduction: A gaseous sample of 2-fluoropropane is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
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Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the molecular beam.
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Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms within the 2-fluoropropane molecules. The scattered electrons create a diffraction pattern, which is recorded on a photographic plate or a digital detector.
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Data Analysis: The diffraction pattern consists of concentric rings. The intensity of these rings as a function of the scattering angle is extracted. This intensity data is mathematically converted into a radial distribution curve, which shows the probability of finding specific internuclear distances in the molecule.
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Structure Refinement: An initial molecular model is proposed (often from computational chemistry). The theoretical scattering pattern for this model is calculated and compared to the experimental data. The structural parameters (bond lengths, angles) are then refined using a least-squares fitting process to achieve the best possible match between the calculated and experimental curves. The final result is a thermally averaged structure (rₐ or r₉).[2]
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Microwave Spectroscopy
This technique measures the rotational transitions of gas-phase molecules with extremely high resolution, allowing for the precise determination of the molecule's moments of inertia.
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Protocol:
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Sample Preparation: A sample of 2-fluoropropane is introduced into a waveguide sample cell at very low pressure (typically a few millitorr) to minimize intermolecular collisions.
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Microwave Radiation: The sample is irradiated with microwave radiation, and the frequency is swept over a specific range (e.g., 12-40 GHz).[2]
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Absorption Detection: When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation. This absorption is detected, often using Stark modulation (applying a static electric field) to improve sensitivity.
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Spectral Assignment: The resulting spectrum consists of sharp absorption lines. These lines are assigned to specific rotational transitions (e.g., J=1→2) based on their frequencies and splitting patterns.
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Moment of Inertia Calculation: The frequencies of the assigned transitions are used to fit and determine the molecule's rotational constants (A, B, C) with high precision. These constants are inversely proportional to the principal moments of inertia.
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Structure Determination: To determine a complete structure, the spectra of multiple isotopically substituted versions of the molecule (e.g., ¹³C or deuterium (B1214612) substituted) are measured. The changes in the moments of inertia upon isotopic substitution allow for the calculation of the atomic coordinates relative to the center of mass, yielding a substitution structure (rₛ) or, with corrections, a ground-state structure (r₀).[2]
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Vibrational (Infrared and Raman) Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
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Protocol:
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Sample Handling: For gas-phase measurements, the 2-fluoropropane sample is contained in a gas cell with windows transparent to the radiation (e.g., KBr for IR, glass for Raman). The path length of the cell can be varied to optimize signal strength.
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IR Spectroscopy:
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A broadband infrared source (e.g., a globar) directs radiation through the sample.
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The transmitted light is analyzed by an interferometer (in FT-IR spectroscopy) or a monochromator.
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A detector measures the intensity of transmitted light as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to vibrational modes that cause a change in the molecule's dipole moment.
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Raman Spectroscopy:
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A high-intensity monochromatic light source, typically a laser, illuminates the sample.
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The light scattered by the sample is collected, usually at 90° to the incident beam.
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A spectrometer disperses the scattered light, which contains a strong line at the original laser frequency (Rayleigh scattering) and weaker lines at shifted frequencies (Raman scattering).
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The Raman shifts correspond to vibrational modes that cause a change in the molecule's polarizability.
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Spectral Analysis: The observed frequencies in both IR and Raman spectra are assigned to specific vibrational modes (e.g., C-F stretch, CH₃ rock, CCC bend) based on their position, intensity, and comparison with ab initio calculations.[2]
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Computational Chemistry
Computational methods, particularly ab initio and Density Functional Theory (DFT), are essential for predicting and confirming molecular structures and properties.
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Protocol (Geometry Optimization):
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Initial Structure: An approximate 3D structure of 2-fluoropropane is built using molecular modeling software.
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Method and Basis Set Selection: A theoretical method (e.g., DFT with the B3LYP functional or a higher-level method like MP2 or CCSD(T)) and an atomic orbital basis set (e.g., 6-31G* or a larger aug-cc-pVTZ) are chosen. The choice represents a balance between desired accuracy and computational cost.
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Energy Minimization: An iterative algorithm is initiated. The software calculates the total energy of the molecule and the forces (gradients) on each atom for the current geometry.
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Structural Update: The atoms are moved to new positions in a direction that lowers the overall energy, using an optimization algorithm (e.g., BFGS). This process is repeated.
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Convergence: The optimization continues until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds. At this point, the molecule is at a stationary point on the potential energy surface, representing an optimized structure (rₑ).
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Frequency Calculation: A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra for comparison with experimental data.
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